molecular formula C11H9BrN2O4 B1414640 Ethyl 3-bromo-5-cyano-2-nitrophenylacetate CAS No. 1805521-69-0

Ethyl 3-bromo-5-cyano-2-nitrophenylacetate

Cat. No.: B1414640
CAS No.: 1805521-69-0
M. Wt: 313.1 g/mol
InChI Key: FEHWCNAGMOLLQS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-nitrophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-2-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize the production of by-products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets the required specifications for further use in research and development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-2-nitrophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-nitrophenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-cyano-2-nitrophenylacetate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-bromo-5-cyano-2-nitrophenylacetate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-2-nitrophenylacetate: Lacks the cyano group, which may affect its reactivity and applications.

    Ethyl 3-cyano-2-nitrophenylacetate:

    Ethyl 3-bromo-5-cyano-2-aminophenylacetate: Contains an amine group instead of a nitro group, which significantly alters its chemical behavior and applications.

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 2-(3-bromo-5-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-3-7(6-13)4-9(12)11(8)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWCNAGMOLLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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